molecular formula C10H7BrFN B11720474 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

Cat. No.: B11720474
M. Wt: 240.07 g/mol
InChI Key: UHSWEUOZIZHHLA-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H7BrFN and a molecular weight of 240.07 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropane ring bearing a nitrile group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile finds applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are subject to ongoing research .

Comparison with Similar Compounds

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

    1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile: Differing in the position of the bromine and fluorine atoms.

    1-(4-Fluorophenyl)cyclopropanecarbonitrile: Lacking the bromine atom.

    1-(2-Bromo-4-chlorophenyl)cyclopropanecarbonitrile: Substituting fluorine with chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7BrFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4H2

InChI Key

UHSWEUOZIZHHLA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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